4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 886366-26-3
VCID: VC3251729
InChI: InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27)
SMILES: C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCC(=O)O
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid

CAS No.: 886366-26-3

Cat. No.: VC3251729

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid - 886366-26-3

Specification

CAS No. 886366-26-3
Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
IUPAC Name 4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]butanoic acid
Standard InChI InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27)
Standard InChI Key UIDAXORFQBOKLU-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCC(=O)O
Canonical SMILES C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCC(=O)O

Introduction

The compound 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid is a synthetic organic molecule that incorporates a fluorenyl group, a piperidine ring, and a butanoic acid chain. This compound is likely used in peptide synthesis or as a building block in organic chemistry due to the presence of the fluorenyl-methoxycarbonyl (Fmoc) group, which is a common protecting group for amines.

Synthesis and Applications

Compounds with the Fmoc group are typically synthesized through reactions involving the introduction of the Fmoc moiety onto an amine group. The synthesis of 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid would likely involve a similar approach, starting with a piperidine derivative and attaching the butanoic acid chain and the Fmoc group through appropriate chemical reactions.

Applications

  • Peptide Synthesis: The Fmoc group is widely used in peptide synthesis due to its ease of removal under basic conditions, making it a versatile protecting group.

  • Organic Synthesis: As a building block, this compound could be used in the synthesis of more complex molecules, especially those requiring a protected amine.

Related Compounds

Several related compounds are documented in the literature, such as 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid and 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid. These compounds share similar structural features and are used in similar contexts.

CompoundMolecular WeightMolecular Formula
4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid393.5 g/molC24H27NO4
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid351.4 g/molC21H21NO4

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